Home > Products > Screening Compounds P64948 > N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide - 330201-04-2

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Catalog Number: EVT-3068481
CAS Number: 330201-04-2
Molecular Formula: C18H15IN2O3S
Molecular Weight: 466.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a novel compound belonging to a class of molecules identified as potential antagonists for the neurokinin 3 receptor (NK-3). [ [] ] This classification stems from its structural similarity to other arylpiperazine analogs known to exhibit high affinity for the 5-HT1A receptor. [ [] ] While its precise role in scientific research remains under investigation, its potential as an NK-3 antagonist suggests applications in studying disorders where NK-3 receptors are implicated.

Synthesis Analysis
  • Formation of the thiazole ring: This can be achieved through various methods, such as the Hantzsch thiazole synthesis or the reaction of α-haloketones with thioureas. [ [], [] ]
Applications

The potential applications of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide are linked to its anticipated role as a selective NK-3 receptor antagonist. [ [] ] Although specific research utilizing this compound remains unreported, its potential applications could include:

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)

Compound Description: SB-649868 is a novel orexin 1 and 2 receptor antagonist investigated for its potential in treating insomnia. Studies on its disposition and metabolism in humans reveal its primary excretion route is fecal (79%), with a smaller percentage through urine (12%). [] The compound exhibits a mean apparent plasma radioactivity half-life of 39.3 hours, significantly longer than its unchanged form (4.8 hours), suggesting the presence of metabolites with slower clearance rates. []

2-[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]-3,5-dihydroxy-3,4-dihydro-1(2H)-isoquinolinone (M98)

Compound Description: M98 is a hemiaminal metabolite of SB-649868, formed through the oxidation of the benzofuran ring followed by a rearrangement. [] It represents a major circulating component in plasma extracts, along with the parent compound SB-649868. []

[2-({[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]amino}carbonyl)-6-hydroxyphenyl]acetic acid (M25)

Compound Description: M25 is a major metabolite of SB-649868, formed through the opening of the benzofuran ring. [] It constitutes a significant portion of the excreted metabolites, representing at least 12% of the administered dose in both urine and feces. []

N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide (DBTB-1)

Compound Description: DBTB-1 is a potent activator of large-conductance Ca2+-activated K+ channels (BKCa channels). [] It primarily affects the deactivation kinetics of these channels without significantly impacting their activation. [] Unlike other BKCa channel activators, DBTB-1 induces a distinct population of long channel openings, as observed in single-channel recordings. []

Properties

CAS Number

330201-04-2

Product Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Molecular Formula

C18H15IN2O3S

Molecular Weight

466.29

InChI

InChI=1S/C18H15IN2O3S/c1-23-15-8-5-12(9-16(15)24-2)17(22)21-18-20-14(10-25-18)11-3-6-13(19)7-4-11/h3-10H,1-2H3,(H,20,21,22)

InChI Key

KTWWJJSNQZMYLA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.